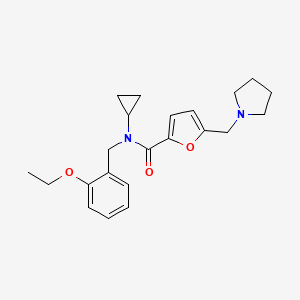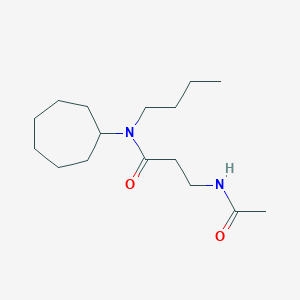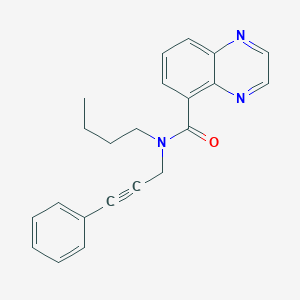
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide, also known as CPP-115, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have a range of therapeutic effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide is through inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a range of therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide are primarily related to its ability to increase GABA levels in the brain. GABA has been shown to have a range of effects on neuronal excitability, including reducing the firing rate of neurons and reducing the release of excitatory neurotransmitters. This leads to a reduction in overall neuronal activity and has been shown to have therapeutic effects in a range of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise manipulation of GABA levels in the brain and has been shown to have a range of therapeutic effects. However, one limitation of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide is that it is not suitable for long-term use due to the potential for tolerance and dependence.
Future Directions
There are several future directions for research on N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide. One area of interest is the potential for N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide in the treatment of addiction. It has been shown to have efficacy in animal models of addiction and may have potential in the treatment of substance use disorders in humans. Another area of interest is the potential for N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide in the treatment of certain types of cancer. It has been shown to have antitumor effects in preclinical studies and may have potential as a novel cancer therapy. Finally, further research is needed to fully understand the long-term effects of N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide on neuronal function and to identify any potential side effects or limitations for clinical use.
Synthesis Methods
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product. The details of the synthesis method are beyond the scope of this paper but can be found in the scientific literature.
Scientific Research Applications
N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have efficacy in a range of animal models of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In addition, N-cyclopropyl-N-(2-ethoxybenzyl)-5-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have potential in the treatment of certain types of cancer.
properties
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-20-8-4-3-7-17(20)15-24(18-9-10-18)22(25)21-12-11-19(27-21)16-23-13-5-6-14-23/h3-4,7-8,11-12,18H,2,5-6,9-10,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGMYIRIFWSVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=CC=C(O3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)

![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903276.png)
amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)